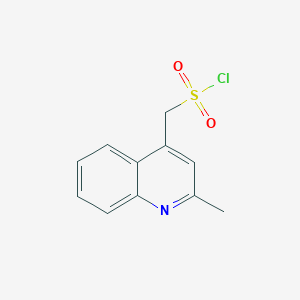![molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound containing nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs). It has been evaluated for its anti-proliferative activities against human breast cancer cells and human gastric cancer cells . Additionally, it has been studied for its potential to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This derivative has a chlorine atom and a cyclopropyl group attached, which can alter its biological activity.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which contribute to its potent kinase inhibitory activity. Its ability to induce apoptosis in cancer cells through specific molecular pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11) |
InChI Key |
ISSMDAFGDCTNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
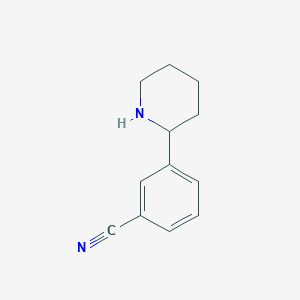
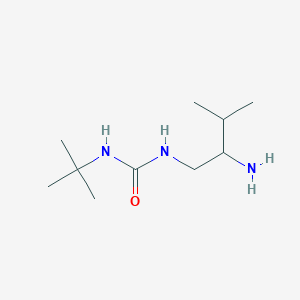
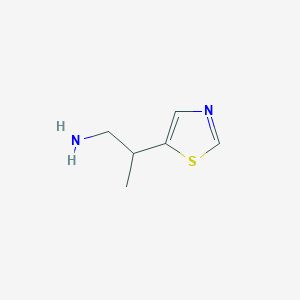
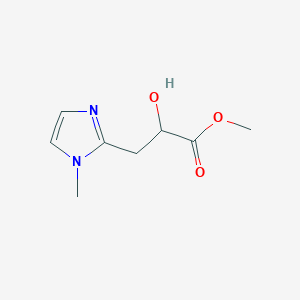
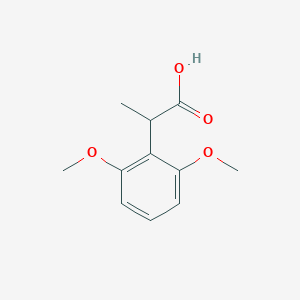
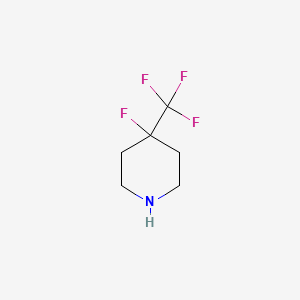
![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)
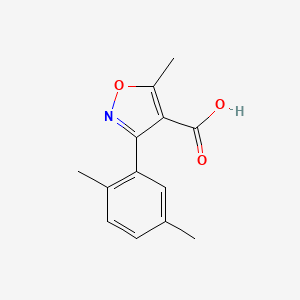
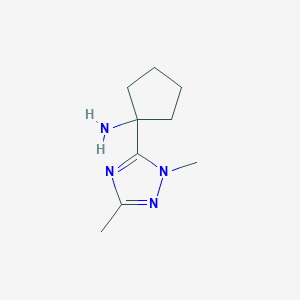
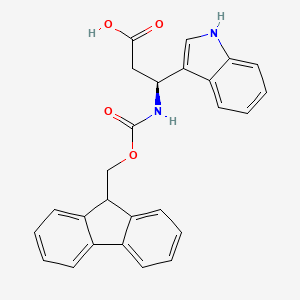
![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
